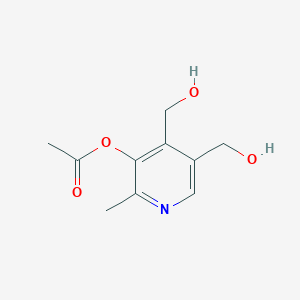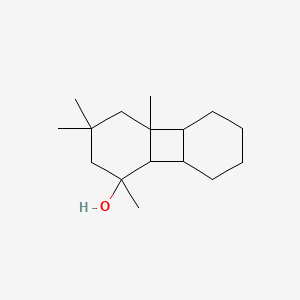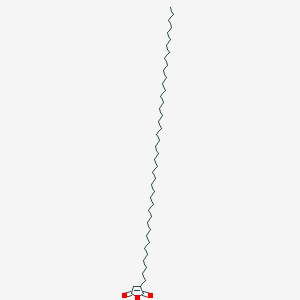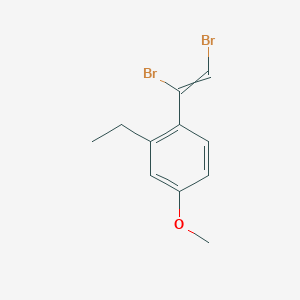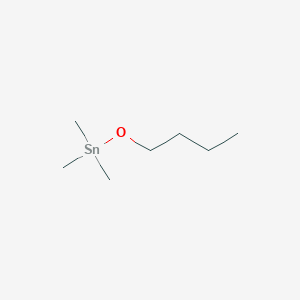
Butoxy(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butoxy(trimethyl)stannane is an organotin compound, characterized by the presence of a tin atom bonded to a butoxy group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-tin bonds, which are useful intermediates in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(trimethyl)stannane typically involves the reaction of butyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
BuLi+Me3SnCl→BuSnMe3+LiCl
where BuLi is butyl lithium and Me is a methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butoxy(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can yield a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Butoxy(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Industry: It is used in the production of various materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of butoxy(trimethyl)stannane involves the formation of tin-carbon bonds, which are key intermediates in many organic reactions. The compound can act as a radical initiator, facilitating the formation of carbon-centered radicals that can undergo further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to butoxy(trimethyl)stannane include:
- Trimethyltin chloride
- Tributyltin hydride
- Dimethyltin dichloride
Uniqueness
This compound is unique due to its specific combination of a butoxy group and three methyl groups bonded to a tin atom. This structure imparts distinct reactivity and properties compared to other organotin compounds, making it particularly useful in certain synthetic applications .
Eigenschaften
CAS-Nummer |
64109-22-4 |
|---|---|
Molekularformel |
C7H18OSn |
Molekulargewicht |
236.93 g/mol |
IUPAC-Name |
butoxy(trimethyl)stannane |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-2-3-4-5;;;;/h2-4H2,1H3;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
VLFFYXJCTVNCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


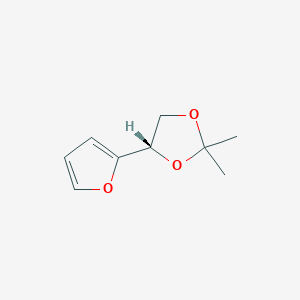
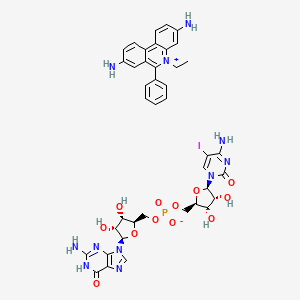
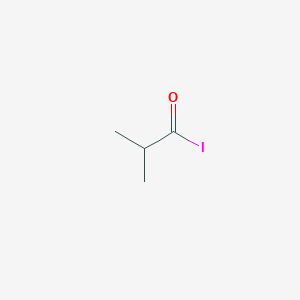
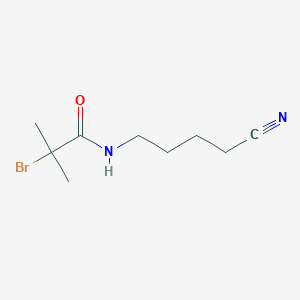
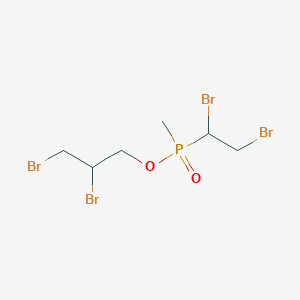
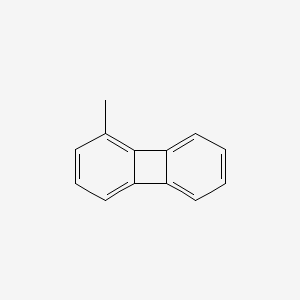
![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)


![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
